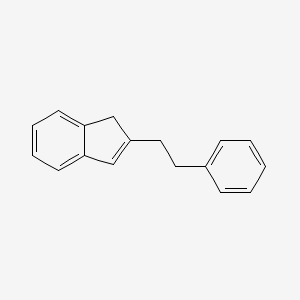
3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid (3-Br-5-PBCBA) is a synthetic compound that is commonly used in laboratory experiments. It has a wide variety of uses, including in organic synthesis and in the manufacture of pharmaceuticals. 3-Br-5-PBCBA is a boronic acid derivative that is used as a catalyst in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Buchwald-Hartwig amination reactions, and Heck reactions. It has also been used in the synthesis of polymers and in the production of polymeric materials.
作用机制
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
These esters are formed when the boronic acid reacts with a hydroxyl group on the target molecule .
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling, a type of palladium-catalyzed cross-coupling reaction, which is a critical process in the synthesis of various organic compounds .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, the presence of transporters, and their ability to form complexes with diols .
Result of Action
Boronic acids and their derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects .
Action Environment
The action, efficacy, and stability of 5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be between 2-8°C , indicating that temperature can affect its stability. Furthermore, the compound’s reactivity with hydroxyl groups suggests that its activity could be influenced by the presence of such groups in the environment .
实验室实验的优点和局限性
3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid, 97% has a number of advantages for laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of reactions. It is also a highly pure compound, with a purity of 97%. This makes it ideal for use in sensitive experiments. In addition, it is relatively inexpensive, making it a cost-effective choice for laboratory experiments.
However, there are some limitations to the use of 3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid, 97% in laboratory experiments. It is a highly reactive compound, which can lead to unexpected reactions. In addition, it is not a naturally occurring compound, which means that it must be synthesized in the laboratory. Finally, it is a highly toxic compound, which means that proper safety precautions must be taken when handling it.
未来方向
Given the wide variety of applications for 3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid, 97%, there are a number of potential future directions for research. These include further studies into the mechanism of action of this compound, as well as research into its potential toxic and mutagenic effects. In addition, further research into the synthesis of 3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid, 97% could lead to improved methods of production, as well as the development of new compounds with similar properties. Finally, further research into the use of 3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid, 97% in laboratory experiments could lead to improved methods of synthesis and improved yields.
合成方法
3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid, 97% can be synthesized using a variety of methods. One common method is the direct reaction of 4-bromo-2-methylpent-2-ene with piperidine in the presence of a palladium catalyst. This method yields a high yield of 3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid, 97% with a purity of 97%. Other methods have been developed, such as the reaction of 3-bromo-1-piperidinylbenzene with boronic acid in the presence of a palladium catalyst.
科学研究应用
3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid, 97% has a wide range of applications in scientific research. It is commonly used in organic synthesis to form new compounds, such as polymers and pharmaceuticals. It is also used in the synthesis of peptides and other bioactive molecules. In addition, 3-Bromo-5-(1-piperidinylcarbonyl)benzeneboronic acid, 97% is used in the study of enzyme-catalyzed reactions, such as the synthesis of oligonucleotides. It has also been used in the synthesis of small molecules, such as cyclodextrins, and in the study of catalytic hydrogenation.
属性
IUPAC Name |
[3-bromo-5-(piperidine-1-carbonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPMXLDOJJVZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)N2CCCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-2,6-bis(pyridin-2-yl)pyridine](/img/structure/B6319259.png)
![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)





![2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6319321.png)





